Y-29794 is a novel non-peptide inhibitor of prolyl endopeptidase, an enzyme implicated in various physiological processes, including neuropeptide metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. Y-29794 is classified as a competitive inhibitor of prolyl oligopeptidase, demonstrating high specificity and potency in biochemical assays.
Y-29794 was initially identified through research aimed at discovering effective inhibitors of prolyl endopeptidase. The compound's chemical identity is associated with the CAS registry number 129184-48-1, and it has been utilized in various scientific studies to explore its biological effects and mechanisms of action .
The synthesis of Y-29794 involves multiple steps, beginning with the preparation of its core structure followed by the introduction of functional groups that enhance its biological activity. The process typically utilizes organic solvents and reagents under controlled conditions to optimize yield and purity. The detailed synthetic route may include reactions such as alkylation, oxidation, and substitution .
One specific method for synthesizing Y-29794 includes the reaction of desmethyl Y-29794 tosylate in dimethylformamide with triethylamine to produce the desired product. Subsequent purification steps involve silica gel chromatography to isolate Y-29794 from unreacted materials and byproducts. Radiochemical yields for labeled variants have been reported between 10-17%, with high radiochemical purity exceeding 98% .
Y-29794 undergoes several types of chemical reactions, including:
These reactions can be facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) under controlled conditions .
The specific reaction conditions—including temperature, pressure, and solvent choice—are critical for achieving desired outcomes in synthetic pathways involving Y-29794. Reaction monitoring typically employs techniques such as high-performance liquid chromatography (HPLC) to assess yield and purity.
Y-29794 exerts its pharmacological effects primarily through selective inhibition of prolyl endopeptidase. This enzyme plays a crucial role in cleaving peptides at proline residues, influencing various signaling pathways critical for cell survival and proliferation.
By inhibiting prolyl endopeptidase, Y-29794 disrupts the insulin receptor substrate 1 (IRS1)-AKT-mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells, particularly in triple-negative breast cancer models .
Experimental studies demonstrate that Y-29794 inhibits endopeptidase activity in a dose-dependent manner across multiple cancer cell lines. At concentrations ranging from 5 to 10 micromolar, complete inhibition was observed .
Y-29794 is characterized by its lipophilic nature, which affects its solubility and absorption profiles. Its physical state is typically solid at room temperature.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature variations. Its reactivity profile allows it to participate in various chemical transformations relevant to medicinal chemistry applications .
Y-29794 has a wide range of scientific applications:
Prolyl Endopeptidase (PREP), also termed Prolyl Oligopeptidase (POP), is an 81 kDa cytosolic serine protease characterized by a distinctive two-domain structure: a catalytic α/β-hydrolase domain and a seven-bladed β-propeller domain that restricts substrate access. This architecture limits hydrolysis to peptides under 30 amino acids, preferentially cleaving at the C-terminal side of proline residues. PREP exhibits conformational flexibility, oscillating between open and closed states, which influences substrate binding and inhibitor interactions [5]. Its expression is ubiquitous but highest in the brain, particularly within cortical/hippocampal neurons, Purkinje cells, and glia, implicating it in neuroendocrine signaling [1] [5].
The catalytic triad of PREP (Ser554, His680, Asp641 in humans) resides at the interface of its two domains. The β-propeller acts as a gating mechanism, sterically excluding large structured proteins and ensuring specificity for small peptides like neuropeptides and peptide hormones. This selectivity is crucial for its biological functions, as demonstrated by studies showing PREP inhibition alters neuropeptide metabolism. For instance, Y-29794, a non-peptide inhibitor, potentiates thyrotropin-releasing hormone (TRH)-mediated acetylcholine release in the hippocampus by blocking TRH degradation [2] [3]. In vitro analyses confirm PREP’s role in metabolizing substance P, arginine-vasopressin, and neurotensin—peptides linked to cognition, pain perception, and inflammation [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7